N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a sulfamoyl-substituted benzamide derivative characterized by a methyl group and an oxolan-2-ylmethyl moiety on its sulfamoyl functional group. The oxolan-2-ylmethyl substituent, a tetrahydrofuran-derived group, may enhance solubility and metabolic stability compared to bulkier or more lipophilic analogs. This article provides a detailed comparison of this compound with structurally related sulfamoyl benzamides, focusing on physicochemical properties, computational docking insights, and inferred pharmacological profiles.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-6-7-16(2)20(13-15)22-21(24)17-8-10-19(11-9-17)28(25,26)23(3)14-18-5-4-12-27-18/h6-11,13,18H,4-5,12,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVRCDQLKXFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the dimethylphenyl group through electrophilic aromatic substitution. The sulfamoyl group can be introduced using sulfonyl chloride derivatives under basic conditions, and the oxolan-2-ylmethyl moiety can be attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has been investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways. The compound's unique structure allows it to interact with biological targets effectively.
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes related to cancer and inflammation. For instance, it has shown promising results in inhibiting the activity of certain kinases involved in tumor progression .
2. Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives exhibit antimicrobial properties. This compound's structure suggests it may possess similar capabilities, making it a candidate for further development as an antimicrobial agent.
- Case Study : A study on related sulfonamide compounds highlighted their effectiveness against various bacterial strains, suggesting that this compound could be similarly effective .
3. Material Science
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel materials. Its properties can be exploited in creating polymers or other materials with desirable physical characteristics.
- Applications in Polymers : The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The methyl group on the sulfamoyl nitrogen may reduce steric hindrance, facilitating receptor interactions compared to bulkier substituents in LMM5/LMM11 .
Computational Docking and Binding Affinity Predictions
Using Glide docking methodology (Evidences 3–5), the target compound’s binding mode can be hypothesized relative to analogs:
- Hydrophobic Enclosure : The oxolan-2-ylmethyl group may occupy hydrophobic pockets while its oxygen atom forms water-mediated hydrogen bonds, a feature prioritized in Glide’s XP scoring .
- Flexibility : The oxolan ring’s conformational rigidity could reduce entropy penalties upon binding compared to flexible alkyl chains in LMM11 .
Pharmacokinetic and Mechanistic Considerations
- Solubility : The oxolan oxygen enhances aqueous solubility relative to purely aromatic or aliphatic analogs, critical for oral bioavailability .
- Mechanistic Speculation : While highlights JNK activation in long-acting KOR antagonists (e.g., JDTic), the target compound’s sulfamoyl group could similarly disrupt protein signaling via hydrogen-bond networks or allosteric modulation, though this requires experimental validation .
Biological Activity
N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic Rings : The presence of a 2,5-dimethylphenyl group enhances lipophilicity.
- Sulfamoyl Group : This moiety is significant for biological activity, often associated with antibacterial and anti-inflammatory properties.
- Oxolan-2-ylmethyl Group : This part may contribute to the compound's interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as tyrosinase, which is crucial in melanin production and has implications in hyperpigmentation disorders .
- Antioxidant Properties : The compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases .
- Anti-inflammatory Effects : Compounds with sulfamoyl groups are known to modulate inflammatory pathways, suggesting that this compound may possess similar properties .
In Vitro Studies
Table 1 summarizes the findings from various in vitro studies assessing the biological activity of the compound:
Case Studies and Clinical Relevance
- Case Study on Melanogenesis : A study involving the application of similar sulfamoyl compounds demonstrated significant inhibition of melanin synthesis in B16F10 cells. The results indicated that compounds targeting tyrosinase could be beneficial for treating hyperpigmentation disorders .
- Anti-inflammatory Applications : Another investigation highlighted the anti-inflammatory potential of related compounds in animal models of arthritis, suggesting that this compound could be explored for similar applications .
Q & A
Q. How can researchers optimize the synthesis of N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide to improve yield and purity?
- Methodological Answer : Optimization involves:
- Stepwise coupling : Use coupling agents (e.g., oxalyl chloride) for sulfamoyl and benzamide bond formation under inert atmospheres .
- Solvent selection : Polar aprotic solvents like dioxane enhance reaction homogeneity and reduce side products .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for intermediate steps to avoid decomposition .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the oxolan-2-ylmethyl group in biological activity?
- Methodological Answer :
- Analog synthesis : Modify the oxolan ring (e.g., replace with tetrahydrofuran derivatives or remove the oxygen atom) and compare bioactivity .
- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, A549) to assess IC50 shifts. For example, oxolan-containing analogs in showed enhanced enzyme inhibition due to improved solubility .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions between the oxolan group and target enzymes (e.g., kinases or proteases) .
Q. What strategies can resolve contradictions in reported biological activity data across different cell lines?
- Methodological Answer :
- Standardized protocols : Use identical cell passage numbers, culture media, and assay durations to minimize variability .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify cell line-specific signaling pathways affected by the compound .
- Isobologram analysis : Evaluate synergies with standard chemotherapeutics (e.g., cisplatin) to contextualize potency differences .
Q. How can computational modeling predict binding interactions between this compound and potential enzyme targets?
- Methodological Answer :
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) based on structural homology .
- Molecular dynamics (MD) : Simulate binding stability using AMBER or GROMACS; analyze hydrogen bonding between the sulfamoyl group and catalytic residues .
- Free energy calculations : Use MM-GBSA to quantify binding affinities and rank target candidates .
Q. What approaches address solubility challenges in in vitro assays for this compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to the benzamide moiety for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR spectral data for this compound?
- Methodological Answer :
- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; DMSO may resolve proton exchange broadening in sulfonamides .
- Dynamic processes : Variable-temperature NMR (25–60°C) can detect rotameric equilibria in the methyl[(oxolan-2-yl)methyl]sulfamoyl group .
- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., aromatic protons at δ7.73–7.97) .
Metabolic and Stability Studies
Q. What are the potential metabolic pathways of this compound, and how can they be investigated?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Major pathways may include oxidation of the oxolan ring or sulfamoyl hydrolysis .
- Stability assays : Monitor degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24 hours using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
